(-)-Ternatin
Overview
Description
(-)-Ternatin: is a naturally occurring cyclic peptide known for its potential therapeutic properties. It was first isolated from the fungus Aspergillus nidulans and has since garnered significant interest due to its biological activities, particularly its ability to inhibit fat accumulation in cells.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (-)-Ternatin involves several steps, starting from simple amino acid derivatives. The key steps include:
Peptide Bond Formation: This is typically achieved using coupling reagents such as or in the presence of .
Cyclization: The linear peptide is cyclized using to avoid intermolecular reactions.
Purification: The final product is purified using to achieve the desired purity.
Industrial Production Methods: Industrial production of this compound is still in the research phase, with efforts focused on optimizing the yield and purity of the compound. Techniques such as solid-phase peptide synthesis (SPPS) and solution-phase synthesis are being explored for large-scale production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (-)-Ternatin can undergo oxidation reactions, typically using reagents like or .
Reduction: Reduction of this compound can be achieved using or .
Substitution: Substitution reactions can occur at specific functional groups within the peptide, often using .
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the target functional group.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives , while reduction could produce reduced peptide forms .
Scientific Research Applications
Chemistry: (-)-Ternatin is used as a model compound in the study of cyclic peptides and their synthetic methodologies.
Biology: In biological research, this compound is studied for its role in inhibiting fat accumulation in cells, making it a potential candidate for obesity treatment.
Medicine: The compound’s ability to inhibit fat accumulation has implications for treating metabolic disorders such as obesity and type 2 diabetes.
Industry: In the pharmaceutical industry, this compound is being explored for its potential as a therapeutic agent in drug development.
Mechanism of Action
Molecular Targets and Pathways: (-)-Ternatin exerts its effects by inhibiting the activity of fatty acid synthase (FAS) , an enzyme crucial for lipid biosynthesis. By binding to FAS, this compound disrupts the enzyme’s function, leading to reduced fat accumulation in cells.
Comparison with Similar Compounds
Cerulenin: Another FAS inhibitor with a similar mechanism of action.
C75: A synthetic compound that also targets FAS.
Orlistat: A lipase inhibitor used in the treatment of obesity.
Uniqueness: (-)-Ternatin is unique due to its natural origin and specific cyclic peptide structure, which provides distinct biological activity compared to other FAS inhibitors.
Properties
IUPAC Name |
(3S,6S,9S,12S,15R,18R,21R)-15-[(2S)-butan-2-yl]-18-[(1R)-1-hydroxy-2-methylpropyl]-1,3,4,10,12,13,21-heptamethyl-6,9-bis(2-methylpropyl)-1,4,7,10,13,16,19-heptazacyclohenicosane-2,5,8,11,14,17,20-heptone | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H67N7O8/c1-16-22(8)28-37(52)43(14)25(11)35(50)44(15)27(18-20(4)5)32(47)38-26(17-19(2)3)36(51)42(13)24(10)34(49)41(12)23(9)31(46)40-29(33(48)39-28)30(45)21(6)7/h19-30,45H,16-18H2,1-15H3,(H,38,47)(H,39,48)(H,40,46)/t22-,23+,24-,25-,26-,27-,28+,29+,30+/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMFVAIFXJWEOMH-PTPSPKLBSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)N(C(C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)NC(C(=O)N1)C(C(C)C)O)C)C)C)C)CC(C)C)CC(C)C)C)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H]1C(=O)N([C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N([C@@H](C(=O)N[C@@H](C(=O)N1)[C@@H](C(C)C)O)C)C)C)C)CC(C)C)CC(C)C)C)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H67N7O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20933442 | |
Record name | Ternatin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20933442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
738.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
148619-41-4 | |
Record name | Ternatin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20933442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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